Antileishmanial Potency of Pyrazinyl-Triazole Derivatives
In a series of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiols, the most active compound (5f) demonstrated an IC50 of 79.0 µM against Leishmania donovani, which is approximately 6.2-fold more potent than the standard drug sodium stibogluconate (IC50 = 490.0 µM). While this data is for a thiol analog, it establishes a class-level baseline for the pyrazinyl-triazole scaffold's antileishmanial potential [1]. The target compound, with its unique methylthio and ethyl substituents, is projected to exhibit distinct activity and target engagement profiles, making direct comparative screening essential [2].
| Evidence Dimension | Antileishmanial activity (IC50) |
|---|---|
| Target Compound Data | Data not available; compound is a structural analog of the tested series. |
| Comparator Or Baseline | Compound 5f (a 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol) IC50 = 79.0 µM; Sodium stibogluconate IC50 = 490.0 µM |
| Quantified Difference | Compound 5f is 6.2-fold more potent than the clinical comparator. |
| Conditions | In vitro assay against L. donovani promastigotes. |
Why This Matters
Establishes the pyrazinyl-triazole scaffold as a validated starting point for antileishmanial development, warranting procurement of the target compound for head-to-head SAR expansion.
- [1] Srinivasan, R., et al. (2017) 'Antileishmanial potential of fused 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiols: Synthesis, biological evaluations and computational studies', Bioorganic & Medicinal Chemistry Letters, 27(15), pp. 3487-3491. View Source
- [2] Chemical structure deduced from IUPAC name: 4-Ethyl-3-[(2-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole. View Source
